molecular formula C25H19Cl2N5O2 B12038995 N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide CAS No. 477732-15-3

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide

Cat. No.: B12038995
CAS No.: 477732-15-3
M. Wt: 492.4 g/mol
InChI Key: SDIBADACGPGPRB-CCVNUDIWSA-N
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Description

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a pyrazole ring, and a hydrazinyl acetamide moiety, making it a unique structure for research and industrial purposes.

Properties

CAS No.

477732-15-3

Molecular Formula

C25H19Cl2N5O2

Molecular Weight

492.4 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxamide

InChI

InChI=1S/C25H19Cl2N5O2/c1-16-10-12-17(13-11-16)23-18(15-32(31-23)19-6-3-2-4-7-19)14-28-30-25(34)24(33)29-21-9-5-8-20(26)22(21)27/h2-15H,1H3,(H,29,33)(H,30,34)/b28-14+

InChI Key

SDIBADACGPGPRB-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2,3-dichloroaniline with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The final step involves the reaction with hydrazine hydrate to introduce the hydrazinyl acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the hydrazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial properties. Research indicates that derivatives of pyrazole, including those similar to N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide, exhibit significant activity against various pathogens. For instance, studies have shown that certain pyrazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . This suggests that compounds with similar structural motifs could be developed into effective antimicrobial agents.

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in anticancer therapy. The compound's structural features allow for interaction with biological targets involved in cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation . In vitro evaluations have shown these compounds can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been noted. Compounds similar to N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide have been reported to exert anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This positions such compounds as promising candidates for the development of new anti-inflammatory medications.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of compounds like N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide. Research has indicated that modifications to the pyrazole moiety can significantly influence biological activity. For instance, substituents on the phenyl rings can enhance or reduce antimicrobial and anticancer activities .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions between hydrazones and various aldehydes or ketones . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeReference
AntimicrobialPyrazole derivatives with MIC values < 0.25 μg/mL
AnticancerTubulin inhibitors; cytotoxicity in MCF-7 cells
Anti-inflammatorySuperior efficacy compared to diclofenac

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinyl acetamide derivatives and pyrazole-containing molecules. Examples include:

  • N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide analogs with different substituents on the aromatic rings.
  • Pyrazole derivatives with varying functional groups.

Uniqueness

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Biological Activity

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, providing insights into its potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzaldehyde with phenylhydrazine and subsequent cyclization. The synthesis typically yields a crystalline product that can be characterized using techniques such as NMR and X-ray crystallography. The crystal structure reveals a complex arrangement of atoms that contributes to the compound's biological activity.

Crystal Structure Data

PropertyValue
Chemical FormulaC25H19Cl2N5O2
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions (Å)a = 6.0741, b = 14.9623, c = 16.2178
Volume (ų)1473.91

Anticancer Activity

Recent studies indicate that N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : IC50 values around 0.08 µM indicating potent antiproliferative effects.
  • SiHa (Cervical Cancer) : IC50 values of approximately 3.60 ± 0.45 µM.
  • PC-3 (Prostate Cancer) : IC50 values of about 2.97 ± 0.88 µM.

These results suggest that the compound may act as a selective cytotoxic agent against cancer cells while showing limited toxicity to normal cells (HEK293T) with IC50 values exceeding 50 µM .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity, which is vital in treating chronic inflammatory diseases. Its mechanism involves inhibition of cyclooxygenase (COX) enzymes that play a crucial role in the inflammatory pathway. In vivo studies have shown significant reduction in paw edema in animal models when treated with this compound compared to controls .

The biological activity of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is hypothesized to involve:

  • Inhibition of Tumor Growth : By interfering with cellular signaling pathways related to cancer proliferation.
  • Modulation of Inflammatory Mediators : Through the inhibition of COX enzymes and other inflammatory cytokines.

Case Studies

Case Study 1: A study evaluated the compound's effect on MCF-7 cells, revealing that it significantly inhibited cell growth and induced apoptosis, suggesting potential use as a chemotherapeutic agent.

Case Study 2: In another investigation focusing on anti-inflammatory effects, animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential for managing inflammatory conditions.

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